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Compound of Interest

Compound Name: 1-Ethyl-4-hydroxyindolin-2-one

Cat. No.: B599945 Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for the

compound 1-Ethyl-4-hydroxyindolin-2-one. In the absence of publicly available experimental

spectra for this specific molecule, this document leverages established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS), drawing upon data from closely related analogs to predict the characteristic spectral

features. This guide is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of the structural elucidation of this and

similar heterocyclic compounds.

Molecular Structure and Key Features
1-Ethyl-4-hydroxyindolin-2-one is a substituted oxindole derivative. The core structure

consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. Key

functional groups that will dominate its spectroscopic properties include a phenolic hydroxyl

group, an amide (lactam) carbonyl group, an N-ethyl substituent, and an aromatic ring.

Caption: Molecular structure of 1-Ethyl-4-hydroxyindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectra

are predicted for 1-Ethyl-4-hydroxyindolin-2-one.
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Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the

methylene group of the indolinone ring, the aromatic protons, and the hydroxyl proton.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

CH₃ (ethyl) ~1.2 Triplet 3H

CH₂ (ethyl) ~3.7 Quartet 2H

CH₂ (indolinone ring) ~3.5 Singlet 2H

Aromatic CH ~6.8 - 7.2 Multiplet 3H

OH ~9.0 - 10.0 Singlet (broad) 1H

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is

crucial for observing the hydroxyl proton, as it will undergo slow exchange. In contrast, using

D₂O would lead to the disappearance of the OH signal due to rapid proton-deuterium

exchange, a technique often used to confirm the presence of labile protons.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

CH₃ (ethyl) ~14

CH₂ (ethyl) ~35

CH₂ (indolinone ring) ~36

Aromatic CH ~110 - 130

Aromatic C (quaternary) ~125 - 150

C-OH ~145

C=O (lactam) ~175
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The

predicted IR spectrum of 1-Ethyl-4-hydroxyindolin-2-one will be characterized by the

following absorption bands.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H (hydroxyl) 3200 - 3400 Strong, broad

C-H (aromatic) 3000 - 3100 Medium

C-H (aliphatic) 2850 - 2960 Medium

C=O (lactam) 1680 - 1700 Strong, sharp

C=C (aromatic) 1500 - 1600 Medium

C-O (phenol) 1200 - 1260 Strong

C-N (amine) 1180 - 1360 Medium

Trustworthiness of Protocol: A standard protocol for acquiring an IR spectrum would involve

preparing a KBr pellet of the solid sample or obtaining the spectrum of a thin film. This ensures

that the observed absorptions are truly representative of the compound's vibrational modes and

not influenced by solvent absorptions. The broadness of the O-H stretch is a reliable indicator

of hydrogen bonding.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Molecular Formula: C₁₀H₁₁NO₂ Exact Mass: 177.0790

The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 177.0790.

A plausible fragmentation pathway is outlined below.
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[M]⁺
m/z = 177

[M - C₂H₄]⁺
m/z = 149- C₂H₄ (ethylene)

[M - CO]⁺
m/z = 149

- CO

[M - C₂H₅]⁺
m/z = 148

- C₂H₅

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-Ethyl-4-hydroxyindolin-2-one.

Authoritative Grounding: The fragmentation of the N-ethyl group via the loss of ethylene (C₂H₄)

is a common pathway for N-alkylated compounds. Additionally, the loss of carbon monoxide

(CO) from the lactam ring is a characteristic fragmentation for oxindoles. These fragmentation

patterns are well-documented in mass spectrometry literature.

Experimental Methodologies
The following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-4-hydroxyindolin-2-one in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use a standard pulse program.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction.
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IR Spectroscopy Protocol
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction using a spectrum of the empty sample

compartment.

Mass Spectrometry Protocol
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for

accurate mass measurement.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular

ion and fragment ions.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and

characteristic fragment ions.

Conclusion
This technical guide provides a comprehensive prediction of the NMR, IR, and Mass

Spectrometry data for 1-Ethyl-4-hydroxyindolin-2-one. By understanding these expected

spectral characteristics, researchers can confidently identify and characterize this compound in

their synthetic and analytical workflows. The provided protocols offer a standardized approach

to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of

experimental results.
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Email: info@benchchem.com or Request Quote Online.

Sources

1. chemguide.co.uk [chemguide.co.uk]

2. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced
Introductory College Chemistry [ecampusontario.pressbooks.pub]

To cite this document: BenchChem. [Spectroscopic Characterization of 1-Ethyl-4-
hydroxyindolin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599945#spectroscopic-data-for-1-ethyl-4-
hydroxyindolin-2-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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